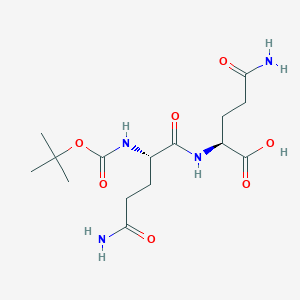

Boc-gln-gln-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-gln-gln-OH: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-gln-gln-OH typically involves the protection of the amino group of glutamine with a tert-butoxycarbonyl group. This is achieved by reacting glutamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-gln-gln-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Peptide Bond Formation: The compound can react with other amino acids or peptides to form peptide bonds, facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Peptide Bond Formation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.

Major Products:

Deprotection: Free glutamine or glutamine-containing peptides.

Peptide Bond Formation: Longer peptide chains with this compound as a building block.

Wissenschaftliche Forschungsanwendungen

Chemistry: Boc-gln-gln-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine: The compound is used in the design and synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also utilized in the development of diagnostic tools and assays.

Wirkmechanismus

Mechanism: The primary mechanism of action of Boc-gln-gln-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds.

Molecular Targets and Pathways: In biological systems, peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.

Boc-alanine: Similar to Boc-gln-gln-OH, but with alanine as the amino acid.

Boc-lysine: A Boc-protected lysine used in the synthesis of peptides containing lysine residues.

Uniqueness: this compound is unique due to its specific structure and the presence of two glutamine residues. This makes it particularly useful in the synthesis of peptides that require glutamine at specific positions. Its ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide chemistry.

Biologische Aktivität

Boc-Gln-Gln-OH, or tert-Butoxycarbonyl-L-glutamyl-L-glutamine, is a dipeptide that plays a significant role in various biological and chemical applications. This article explores its biological activity, synthesis methods, applications in research, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two glutamine residues protected by a tert-butoxycarbonyl (Boc) group. This protection is essential for its stability during synthesis and facilitates the formation of peptide bonds in further reactions. The compound is utilized extensively in peptide synthesis and has implications in drug development and biochemical research.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : The amino groups of L-glutamine are protected using Boc anhydride or Boc chloride in an organic solvent such as dichloromethane.

- Coupling Reaction : The protected L-glutamine is coupled with another L-glutamine molecule using coupling reagents like di-tert-butyl dicarbonate.

- Purification : The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities.

The mechanism of action for this compound primarily revolves around its ability to act as a building block for peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during the coupling process. Upon deprotection, the free amino group can participate in further reactions, allowing for the assembly of complex peptide structures.

Biological Applications

This compound has several notable applications in biological research:

- Peptide Synthesis : It serves as a crucial component in synthesizing longer peptides, which are vital for studying protein interactions and functions.

- Drug Development : Its structural properties make it suitable for developing peptide-based therapeutics aimed at various diseases.

- Biochemical Studies : Researchers utilize this compound to investigate enzyme-substrate interactions and protein folding mechanisms.

Case Studies and Research Findings

- Enzyme Assays : A study demonstrated that this compound could be used as a substrate in assays for peptidases from the C1 papain family, highlighting its utility in enzymatic studies .

- Peptide Bond Formation : Research indicated that Boc-protected amino acids like this compound exhibit favorable reactivity in solid-phase peptide synthesis (SPPS), leading to high yields of desired peptides .

- Characterization Techniques : Various characterization methods such as NMR and mass spectrometry have confirmed the structure and purity of synthesized this compound, ensuring its reliability for experimental use .

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Properties |

|---|---|---|

| Boc-Glu-OH | tert-Butoxycarbonyl-L-glutamic acid | Used primarily for its acidic properties |

| Boc-Asn-OH | tert-Butoxycarbonyl-L-asparagine | Functions well in glycosylation reactions |

| Boc-Pro-OH | tert-Butoxycarbonyl-L-proline | Important for stabilizing helical structures |

This compound stands out due to its dual glutamine residues, which enhance its ability to form stable interactions with proteins and enzymes.

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCAMYLRIWQMA-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.